2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
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Overview
Description
2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a complex organosilicon compound. It features a unique structure with silicon, tellurium, and phenyl groups, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of dimethyl(phenyl)silyl chloride with tellurium reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like tetrahydrofuran (THF) or toluene is common to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism by which 2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and tellurium atoms play crucial roles in these interactions, influencing the compound’s reactivity and stability. The pathways involved often include radical formation and subsequent reactions with various substrates .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used in radical reactions and hydrosilylation.
Hexamethyldisilane: A simpler silicon-based compound with applications in organic synthesis.
Dimethylphenylsilane: A related compound with similar reactivity but lacking the tellurium atom.
Uniqueness
2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
832084-16-9 |
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Molecular Formula |
C17H38Si5Te |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
dimethyl-phenyl-tris(trimethylsilyl)silyltellanylsilane |
InChI |
InChI=1S/C17H38Si5Te/c1-18(2,3)22(19(4,5)6,20(7,8)9)23-21(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3 |
InChI Key |
WKEXVJQSKLYEAH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te][Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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